

Application Notes and Protocols for Histamine Phosphate-Induced Inflammation in Mice

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Compound of Interest						
Compound Name:	Histamine Phosphate					
Cat. No.:	B000521	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing acute inflammation in mice using **histamine phosphate**. This model is a valuable tool for screening potential anti-inflammatory compounds and studying the mechanisms of histamine-mediated inflammation.

Introduction

Histamine is a crucial mediator of acute inflammation and allergic responses.[1][2][3] It is released from mast cells and basophils and exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[4][5][6] The activation of these receptors, particularly H1R and H4R, initiates signaling cascades that lead to increased vascular permeability, edema, and the recruitment of immune cells to the site of inflammation.[1][4][7][8] The histamine-induced paw edema model in mice is a widely used and convenient method to evaluate the efficacy of anti-inflammatory agents that target histamine signaling pathways.[1]

Experimental Protocols Histamine Phosphate-Induced Paw Edema in Mice

This protocol details the induction and assessment of acute inflammation in the mouse paw.

Materials:



- Histamine diphosphate salt (Sigma-Aldrich, H7250 or equivalent)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Male or female BALB/c or C57BL/6 mice (8-12 weeks old)
- Pleasthesiameter or digital calipers
- Insulin syringes with 29-gauge needles
- Animal balance

Procedure:

- Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
- Preparation of Histamine Solution: Prepare a fresh solution of histamine phosphate in sterile PBS at a concentration of 1 mg/mL. Vortex to ensure complete dissolution.
- Baseline Paw Measurement: Measure the thickness of the right hind paw of each mouse using a pleasthesiameter or digital calipers. This will serve as the baseline measurement (V₀).
- Induction of Inflammation:
 - Administer the test compound (potential anti-inflammatory agent) or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before histamine challenge.
 - \circ Inject 20 μ L of the 1 mg/mL **histamine phosphate** solution subcutaneously into the plantar surface of the right hind paw.
- Post-Induction Paw Measurement: Measure the paw thickness at various time points after the histamine injection (e.g., 30, 60, 120, and 180 minutes). These measurements are denoted as V_t.



- Calculation of Paw Edema: The percentage increase in paw volume (edema) is calculated using the following formula:
 - % Edema = ((Vt Vo) / Vo) * 100
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., Student's t-test or ANOVA) to compare the treated groups with the control group.

Assessment of Vascular Permeability

This protocol measures the increase in vascular permeability induced by histamine.

Materials:

- Evans blue dye (Sigma-Aldrich, E2129 or equivalent)
- · Histamine phosphate
- Sterile PBS
- Formamide
- Spectrophotometer

Procedure:

- Induction of Inflammation: Induce inflammation as described in the paw edema protocol.
- Dye Administration: Thirty minutes before the end of the experiment, inject 100 μ L of 1% Evans blue dye solution in PBS intravenously into the tail vein of each mouse.
- Tissue Collection: At the end of the experiment, euthanize the mice and dissect the paw tissue.
- Dye Extraction:
 - Weigh the paw tissue and place it in a tube containing 1 mL of formamide.
 - Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.



· Quantification:

- Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
- The amount of dye extravasation is proportional to the absorbance and indicates the level of vascular permeability.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of Test Compound on Histamine-Induced Paw Edema

Treatment Group	N	Baseline Paw Thickness (mm)	Paw Thickness at 60 min (mm)	% Increase in Paw Edema	% Inhibition of Edema
Vehicle Control	8	1.85 ± 0.05	3.20 ± 0.12	72.97	-
Test Compound (10 mg/kg)	8	1.82 ± 0.04	2.55 ± 0.09	40.11	45.03
Test Compound (30 mg/kg)	8	1.88 ± 0.06	2.21 ± 0.07	17.55	75.95
Positive Control (e.g., Antihistamine	8	1.84 ± 0.05	2.05 ± 0.06	11.41	84.36

Data are presented as mean \pm SEM.

Table 2: Effect of Test Compound on Histamine-Induced Vascular Permeability



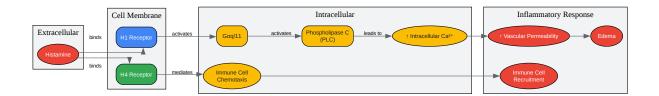
Treatment Group	N	Paw Tissue Weight (g)	Evans Blue Extravasation (µg/g tissue)	% Inhibition of Permeability
Vehicle Control	8	0.15 ± 0.01	45.2 ± 3.1	-
Test Compound (10 mg/kg)	8	0.14 ± 0.01	28.7 ± 2.5	36.50
Test Compound (30 mg/kg)	8	0.15 ± 0.02	15.9 ± 1.8	64.82
Positive Control (e.g., Antihistamine)	8	0.14 ± 0.01	12.1 ± 1.5	73.23

Data are presented as mean \pm SEM.

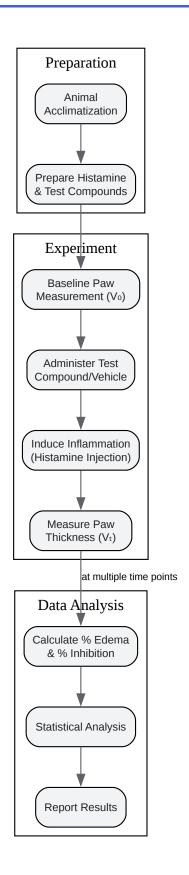
Visualization of Pathways and Workflows Signaling Pathways in Histamine-Induced Inflammation

Histamine initiates inflammatory responses by activating distinct signaling pathways through its receptors. The H1 receptor, upon activation, stimulates the $G\alpha q/11$ protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. [4][7][9] The H4 receptor is also heavily implicated in inflammation, mediating the chemotaxis of immune cells like eosinophils and mast cells.[4][8]









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